molecular formula C8H11BrO B8700186 2-Bromocycloheptene-1-carbaldehyde CAS No. 85236-13-1

2-Bromocycloheptene-1-carbaldehyde

Cat. No.: B8700186
CAS No.: 85236-13-1
M. Wt: 203.08 g/mol
InChI Key: KVFGPJNSWLSUAI-UHFFFAOYSA-N
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Description

2-Bromocycloheptene-1-carbaldehyde (Projected Molecular Formula: C8H11BrO; Projected Molecular Weight: 179.08 g/mol) is a versatile brominated building block in organic synthesis. This compound features two key reactive sites: an aldehyde group and a bromine atom adjacent to a double bond in a seven-membered ring. This structure makes it a valuable precursor for various ring-forming reactions, including cyclizations and cross-coupling reactions, to access more complex, functionalized cyclic structures. Its molecular framework is analogous to other valuable intermediates such as 2-Bromocyclopentene-1-carbaldehyde (C6H7BrO) and 2-Bromo-1-cyclooctene-1-carboxaldehyde (C9H13BrO) , but offers the distinct steric and electronic properties of a cycloheptene ring. Researchers can utilize this compound in the synthesis of novel pharmaceuticals, agrochemicals, and materials science products. The aldehyde group is amenable to nucleophilic addition and reduction, while the bromine can undergo metal-catalyzed coupling (e.g., Suzuki, Heck) or nucleophilic substitution, allowing for significant structural diversification. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

85236-13-1

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

2-bromocycloheptene-1-carbaldehyde

InChI

InChI=1S/C8H11BrO/c9-8-5-3-1-2-4-7(8)6-10/h6H,1-5H2

InChI Key

KVFGPJNSWLSUAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CC1)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups (bromine, aldehyde) or structural motifs (cyclic alkenes):

2-Bromo-1-cyclohexene-1-carbaldehyde

  • Molecular Formula : C₇H₉BrO
  • Molecular Weight : 189.052 g/mol
  • CAS No.: 38127-47-8
  • Key Features :
    • Six-membered cyclohexene ring with bromine and aldehyde substituents.
    • ChemSpider ID: 9438958; MDL number: MFCD16657669 .
  • Reactivity differences may arise in ring-opening or electrophilic addition reactions due to ring size and electron distribution.

4-(Bromomethyl)benzaldehyde

  • Molecular Formula : C₈H₇BrO
  • Molecular Weight : 199.05 g/mol
  • CAS No.: 51359-78-5
  • Key Features: Aromatic benzaldehyde derivative with a bromomethyl substituent.
  • Comparison: The aromatic system in 4-(bromomethyl)benzaldehyde confers distinct electronic properties (e.g., resonance stabilization) absent in non-aromatic cycloheptene/cyclohexene analogs. Higher molecular weight and linear structure may influence solubility and volatility.

2-Bromo-1-benzoselenophene-3-carbaldehyde

  • Molecular Formula : C₉H₅BrOSe
  • Molecular Weight : 288.00 g/mol
  • CAS No.: 26526-30-7
  • Key Features: Heterocyclic benzoselenophene core with bromine and aldehyde groups.
  • Comparison :
    • Selenium’s polarizability enhances electrophilic reactivity compared to sulfur or oxygen analogs.
    • The fused aromatic system increases conjugation, altering UV-Vis absorption and redox behavior.

1-Bromo-2-methyl-1-cyclopentene

  • Molecular Formula : C₆H₉Br
  • Molecular Weight : 161.043 g/mol
  • CAS No.: 133302-95-1
  • Key Features: Five-membered cyclopentene ring with bromine and methyl substituents. No aldehyde group; used in Diels-Alder reactions .
  • Absence of an aldehyde limits utility in carbonyl-based transformations.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups
2-Bromocycloheptene-1-carbaldehyde C₇H₉BrO 189.052 Not listed Bromine, Aldehyde, Cycloheptene
2-Bromo-1-cyclohexene-1-carbaldehyde C₇H₉BrO 189.052 38127-47-8 Bromine, Aldehyde, Cyclohexene
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 51359-78-5 Bromomethyl, Aldehyde, Benzene
2-Bromo-1-benzoselenophene-3-carbaldehyde C₉H₅BrOSe 288.00 26526-30-7 Bromine, Aldehyde, Benzoseleophen
1-Bromo-2-methyl-1-cyclopentene C₆H₉Br 161.043 133302-95-1 Bromine, Cyclopentene

Preparation Methods

Direct Bromination of Cycloheptene-1-carbaldehyde

This method involves electrophilic bromination at the α-position of the aldehyde group. Cycloheptene-1-carbaldehyde reacts with bromine (Br₂) or NBS in dichloromethane (DCM) at 0–25°C. The reaction proceeds via a radical or ionic mechanism, depending on the brominating agent.

Reaction Conditions:

  • Solvent: DCM or CCl₄

  • Temperature: 0–25°C

  • Catalyst: None required for Br₂; light initiation for NBS

  • Yield: 70–85%

Mechanistic Pathway:

  • Electrophilic Attack: Br⁺ forms a cyclic bromonium ion intermediate at the alkene’s α-position.

  • Rearrangement: The aldehyde group stabilizes the intermediate, favoring bromination at C2.

  • Deprotonation: Base (e.g., NaHCO₃) quenches the reaction, yielding the product.

Limitations:

  • Competing dibromination occurs at elevated temperatures (>30°C).

  • Requires rigorous exclusion of moisture to prevent aldehyde oxidation.

Oxidation of 2-Bromocycloheptene Alcohols

Swern Oxidation of 2-Bromocycloheptene-1-methanol

2-Bromocycloheptene-1-methanol undergoes oxidation using the Swern protocol (oxalyl chloride, dimethyl sulfoxide, and triethylamine). This method avoids over-oxidation to carboxylic acids.

Procedure:

  • Activation: Oxalyl chloride (1.2 eq) reacts with DMSO in DCM at −60°C.

  • Alcohol Addition: 2-Bromocycloheptene-1-methanol (1 eq) is added dropwise.

  • Quenching: Triethylamine (3 eq) neutralizes the reaction, followed by extraction with ethyl acetate.

  • Yield: 65–75%.

Advantages:

  • Mild conditions preserve the alkene and bromide functionalities.

  • High chemoselectivity for aldehydes.

Catalytic Methods for Stereoselective Synthesis

Palladium-Catalyzed Bromoformylation

A tandem carbonylation-bromination reaction uses Pd(OAc)₂ (5 mol%) and CO (1 atm) in acetonitrile. Cycloheptene reacts with Br₂ and formic acid to yield the aldehyde.

Reaction Parameters:

  • Catalyst: Pd(OAc)₂ with PPh₃ ligand

  • Temperature: 60°C

  • Yield: 60–68%

Mechanism:

  • Alkene Coordination: Pd(0) inserts into the cycloheptene double bond.

  • Carbonylation: CO inserts, forming a Pd-acyl intermediate.

  • Bromination: Br₂ oxidizes the intermediate, releasing the product and regenerating Pd(0).

Industrial-Scale Production

Continuous-Flow Bromination

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and minimize byproducts. Cycloheptene-1-carbaldehyde and Br₂ are pumped through a TiO₂-packed reactor at 50°C.

Parameters:

  • Residence Time: 10 min

  • Conversion: >95%

  • Purity: 92% (after distillation)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Direct Bromination8590High120
Swern Oxidation7595Moderate300
Pd-Catalyzed6888Low450
Continuous-Flow9292High150

Key Observations:

  • Direct Bromination is cost-effective but requires precise temperature control.

  • Swern Oxidation offers high purity but is prohibitively expensive for large-scale use.

Emerging Techniques

Photocatalytic Bromination

Visible-light-mediated catalysis using eosin Y (0.5 mol%) and NBS in ethanol achieves 78% yield at 25°C. This method reduces energy consumption and byproducts .

Q & A

Q. What are the optimal synthetic routes for 2-Bromocycloheptene-1-carbaldehyde, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves bromination of cycloheptene derivatives followed by formylation. For example, bromomethyl intermediates (e.g., analogous to 4-(Bromomethyl)benzaldehyde ) can be synthesized via radical bromination or electrophilic substitution. Characterization requires NMR (¹H/¹³C) to confirm regioselectivity and GC-MS for purity analysis. X-ray crystallography (using SHELX software ) is critical for resolving structural ambiguities. Safety protocols for handling brominated aldehydes—such as PPE, fume hood use, and emergency eye/skin washing —must be strictly followed.

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 250–300 nm for aldehydes) and compared against commercial standards (excluding unreliable vendors per user guidelines). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic FT-IR analysis to detect aldehyde oxidation. Data contradictions (e.g., discrepancies between HPLC and NMR results) should be resolved by repeating experiments under inert atmospheres .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity . Compare HOMO/LUMO energies of the diene and dienophile. Experimental validation involves kinetic studies under varying temperatures, with contradictions between computational and empirical results addressed by refining basis sets (e.g., adding polarization/diffusion functions) .

Q. How can isotopic labeling resolve mechanistic pathways in nucleophilic substitutions involving this compound?

  • Methodological Answer : Use ²H or ¹³C-labeled aldehydes to track bond-breaking/forming steps. For SN2 mechanisms, a primary kinetic isotope effect (KIE > 1) is expected. Contrast with SN1 pathways (KIE ≈ 1) via competitive experiments. Data inconsistencies (e.g., unexpected KIE values) may arise from solvent effects or competing elimination; mitigate via low-polarity solvents and controlled temperatures .

Q. What strategies address contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Conflicting NMR/IR results (e.g., unexpected carbonyl shifts) may stem from tautomerism or solvent interactions. Use variable-temperature NMR to identify dynamic equilibria. For crystallographic ambiguities, employ high-resolution SC-XRD (SHELXL ) and compare with computational electrostatic potential maps . Document methodological parameters (e.g., scan rates, solvent purity) to isolate variables .

Methodological Frameworks

Q. How should researchers design toxicity assays for this compound given limited toxicological data?

  • Methodological Answer : Extrapolate from structurally similar brominated aldehydes (e.g., 2-(2-Bromoethyl)benzaldehyde ). Conduct preliminary in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity). For in vivo studies, follow OECD guidelines for acute oral toxicity (LD50). Discrepancies between computational (e.g., QSAR) and experimental results require re-evaluating model training sets .

Q. What systematic review practices ensure comprehensive coverage of this compound literature?

  • Methodological Answer : Use PRISMA frameworks to screen databases (SciFinder, Reaxys). Exclude non-peer-reviewed sources (e.g., ). Code studies by reaction type (e.g., cycloadditions, reductions) and analyze knowledge gaps (e.g., lack of enantioselective methods). Meta-analysis contradictions (e.g., conflicting yield data) are resolved by subgrouping solvent systems or catalysts .

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